Pyridinium p-toluenesulfonate
Overview
Description
Pyridinium p-toluenesulfonate is a colorless solid salt formed from pyridine and p-toluenesulfonic acid. It is commonly used in organic synthesis as a weakly acidic catalyst, providing an organic soluble source of pyridinium ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridinium p-toluenesulfonate is synthesized through an ionic reaction between pyridine and p-toluenesulfonic acid. The reaction typically results in a crystalline white solid with a high yield .
Industrial Production Methods: In industrial settings, the preparation of this compound involves mixing pyridine and p-toluenesulfonic acid in a suitable solvent, followed by crystallization and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Pyridinium p-toluenesulfonate acts as a catalyst in various chemical reactions, including:
Esterifications: Facilitates the formation of esters from carboxylic acids and alcohols.
Acetalizations: Promotes the formation of acetals from aldehydes and alcohols.
Beckmann Rearrangements: Catalyzes the rearrangement of oximes to amides.
Common Reagents and Conditions:
Esterifications: Carboxylic acids and alcohols in the presence of this compound.
Acetalizations: Aldehydes and alcohols with this compound as the catalyst.
Beckmann Rearrangements: Oximes in the presence of this compound.
Major Products:
Esterifications: Esters.
Acetalizations: Acetals.
Beckmann Rearrangements: Amides.
Scientific Research Applications
Pyridinium p-toluenesulfonate is widely used in scientific research due to its catalytic properties. Some applications include:
Mechanism of Action
Pyridinium p-toluenesulfonate acts as a mild acid catalyst, enhancing the electrophilicity of substrates and promoting various chemical transformations. It facilitates reactions by providing a source of pyridinium ions, which interact with the substrates to promote bond formation and rearrangements .
Comparison with Similar Compounds
Pyridinium trifluoroacetate: Another pyridinium salt used as a catalyst in organic synthesis.
Pyridinium chloride: Used as a catalyst and reagent in organic chemistry.
Pyridinium bromide: Employed in various chemical reactions as a catalyst.
Uniqueness: Pyridinium p-toluenesulfonate is unique due to its specific combination of pyridinium and p-toluenesulfonate ions, which provide distinct catalytic properties. Its solubility in polar solvents and stability under mild conditions make it a versatile and valuable catalyst in both research and industrial applications .
Properties
IUPAC Name |
4-methylbenzenesulfonate;pyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H5N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-4-6-5-3-1/h2-5H,1H3,(H,8,9,10);1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYVRSLAEXCVBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Pyridinium p-toluenesulfonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17036 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
24057-28-1 | |
Record name | Pyridinium p-toluenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24057-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
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